
Fmoc-3,4-dihydroxy-L-phenylalanine
Descripción general
Descripción
Fmoc-3,4-dihydroxy-L-phenylalanine is a chemical compound that belongs to the group of FMOC-protected amino acids . It is derived from the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins . The molecular formula is C24H21NO6 and the molecular weight is 419.43 .
Synthesis Analysis
Fmoc-3,4-dihydroxy-L-phenylalanine is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA . This results in increased solubility and stability .Molecular Structure Analysis
The molecular formula of Fmoc-3,4-dihydroxy-L-phenylalanine is C24H21NO6 . The intrinsic hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
Fmoc-3,4-dihydroxy-L-phenylalanine is used in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation.Physical And Chemical Properties Analysis
Fmoc-3,4-dihydroxy-L-phenylalanine is a solid substance . It has a molecular weight of 419.43 and a molecular formula of C24H21NO6 .Aplicaciones Científicas De Investigación
Cell Adhesion in Serum-Free Cultures
- Application : Fmoc-3,4-dihydroxy-L-phenylalanine (DOPA) serves as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells . Its ability to promote cell attachment and growth is valuable in biotechnology and tissue engineering.
Parkinson’s Disease Treatment
- Application : L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy- (L-DOPA) is a well-known anticholinergic drug used in the treatment of Parkinson’s disease. It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin. L-DOPA crosses the blood-brain barrier, making it essential for managing Parkinson’s symptoms .
Melanocyte Staining
- Application : L-DOPA has been employed to stain melanocytes. Its affinity for melanin-producing cells makes it useful in dermatology and skin-related research .
Hydrogel Formation and Self-Assembly
- Application : Fmoc-3,4-dihydroxy-L-phenylalanine derivatives, such as Fmoc-FF and Fmoc-GG, exhibit hydrogel-forming properties. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing. Researchers have explored their behavior under different shear conditions, revealing insights into their mechanical properties .
Peptide Synthesis and Unusual Amino Acid Analogs
- Application : Fmoc-3,4-dihydroxy-L-phenylalanine is utilized in peptide synthesis, particularly as an unusual amino acid. Its incorporation into peptides allows researchers to explore novel structures and functions. Understanding its impact on peptide conformation and stability is crucial for designing bioactive molecules .
Supramolecular Nanostructures
- Application : Researchers have investigated the influence of methyl groups introduced onto the α carbons of Fmoc-dipeptides by α-methyl-L-phenylalanine. These modifications affect the morphology of supramolecular nanostructures, providing insights into self-assembly behavior and potential applications in nanotechnology .
Mecanismo De Acción
Fmoc-3,4-dihydroxy-L-phenylalanine, also known as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-, is a synthetic derivative of L-DOPA, a naturally occurring amino acid .
Target of Action
The primary target of Fmoc-3,4-dihydroxy-L-phenylalanine is the dopamine pathway . It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin .
Mode of Action
Fmoc-3,4-dihydroxy-L-phenylalanine is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability . This compound is a precursor to dopamine and other catecholamines .
Biochemical Pathways
Fmoc-3,4-dihydroxy-L-phenylalanine is involved in the dopamine synthesis pathway . It is a product of tyrosine hydroxylase and acts as an immediate precursor of dopamine .
Pharmacokinetics
It is known that the compound has the ability to cross the blood-brain barrier .
Result of Action
The result of Fmoc-3,4-dihydroxy-L-phenylalanine’s action is the production of dopamine and other catecholamines . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward, and motor control.
Action Environment
The action of Fmoc-3,4-dihydroxy-L-phenylalanine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizers . It is also sensitive to dust formation and should be handled with care to avoid contact with skin, eyes, and clothing .
Safety and Hazards
When handling Fmoc-3,4-dihydroxy-L-phenylalanine, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSCWCPASSJPI-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-dihydroxy-L-phenylalanine | |
CAS RN |
137018-93-0 | |
| Record name | (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



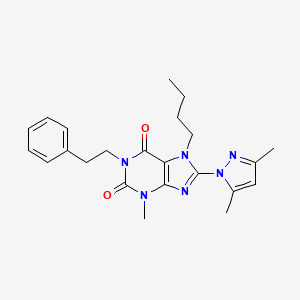
![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
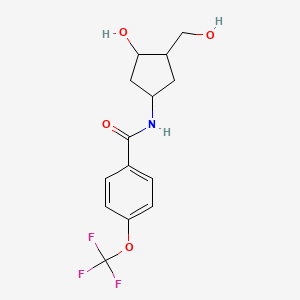
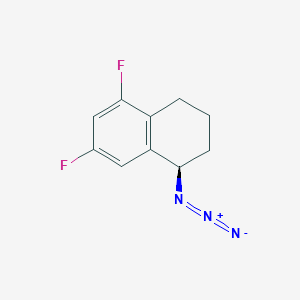
![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)
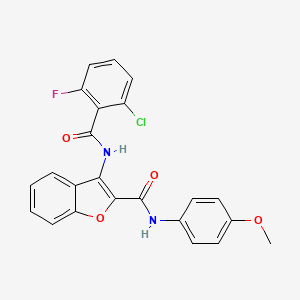
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)
![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)

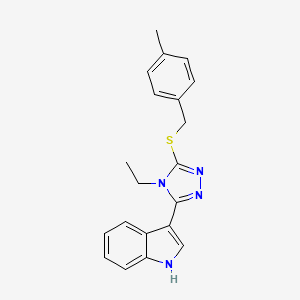
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)